molecular formula C10H12Cl2O2 B136010 1,4-Bis(2-chloroethoxy)benzene CAS No. 37142-37-3

1,4-Bis(2-chloroethoxy)benzene

Cat. No.: B136010
CAS No.: 37142-37-3
M. Wt: 235.1 g/mol
InChI Key: DKPKDJGAQOVXJC-UHFFFAOYSA-N
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Description

1,4-Bis(2-chloroethoxy)benzene is an organic compound with the molecular formula C10H12Cl2O2. It is a derivative of benzene, where two chloroethoxy groups are attached to the 1 and 4 positions of the benzene ring. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(2-chloroethoxy)benzene can be synthesized through the reaction of hydroquinone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(2-chloroethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyethoxybenzene derivatives.

Scientific Research Applications

1,4-Bis(2-chloroethoxy)benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-chloroethoxy)benzene involves its interaction with nucleophilic sites on biological molecules. The chloro groups can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or alteration of protein function. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

    1,4-Dichlorobenzene: Similar structure but lacks the ethoxy groups.

    1,4-Bis(2-hydroxyethoxy)benzene: Similar structure but with hydroxyl groups instead of chloro groups.

    1,4-Bis(2-bromoethoxy)benzene: Similar structure but with bromo groups instead of chloro groups.

Uniqueness: 1,4-Bis(2-chloroethoxy)benzene is unique due to the presence of chloroethoxy groups, which impart distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1,4-bis(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPKDJGAQOVXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401578
Record name 1,4-bis(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37142-37-3
Record name 1,4-bis(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,4-bis(2-chloroethoxy)benzene in the synthesis described in the research paper?

A1: this compound serves as a key starting material in the synthesis of the ligand 1,4-bis(imidazol-1-ylethoxy)benzene []. The reaction involves nucleophilic substitution, where the chlorine atoms in this compound are replaced by imidazole groups. This ligand is then used to construct a novel metal-organic framework (MOF) with cadmium nitrate.

Q2: What is the significance of the synthesized metal-organic framework (MOF)?

A2: The synthesized MOF, 6 ·2H2O, exhibits a unique three-dimensional structure where cadmium ions are bridged by the 1,4-bis(imidazol-1-ylethoxy)benzene ligand []. This research contributes to the expanding field of MOFs, which hold promise for various applications due to their porosity and potential for gas storage, separation, and catalysis.

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